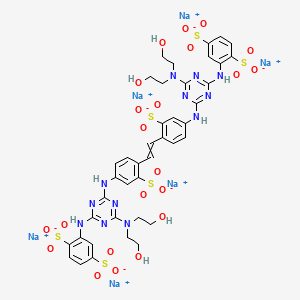
Isopropyltrichlorosilane
Vue d'ensemble
Description
Isopropyltrichlorosilane is an organosilicon compound with the chemical formula (CH3)2 CHSiCl3 . It is a colorless liquid that can be distilled at room temperature and has a pungent odor .
Synthesis Analysis
The synthesis of Isopropyltrichlorosilane involves the direct reaction of elemental silicon with a gaseous mixture of isopropyl chloride and hydrogen chloride in the presence of a copper catalyst . This reaction produces isopropyldichlorosilane as a major product and isopropyltrichlorosilane along with chlorosilanes .Molecular Structure Analysis
The molecular formula of Isopropyltrichlorosilane is C3H7Cl3Si . It has a molecular weight of 177.53 .Physical And Chemical Properties Analysis
Isopropyltrichlorosilane is a liquid substance . Its density is 1.197g/cm^3 . It has a boiling point of 123°C .Applications De Recherche Scientifique
C.A.S.E. Applications (Coatings, Adhesives, Sealants, and Elastomers)
IPTS is used in the C.A.S.E. industry to improve the properties of coatings, adhesives, sealants, and elastomers. Its chemical structure allows it to react with various organic and inorganic materials, enhancing their performance and durability .
Safety and Hazards
Propriétés
IUPAC Name |
trichloro(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-3(2)7(4,5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLZOISJZHVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194504 | |
| Record name | Trichloro(1-methylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(1-methylethyl)silane | |
CAS RN |
4170-46-1 | |
| Record name | Trichloro(1-methylethyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloro(1-methylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Isopropyltrichlorosilane in the synthesis of Isopropyldichlorosilane?
A1: In the study by [], Isopropyltrichlorosilane (isopropyltrichlorosilane) is a byproduct formed during the synthesis of the target compound, Isopropyldichlorosilane. The reaction focuses on the direct process of reacting elemental silicon with isopropyl chloride and hydrogen chloride in the presence of a copper catalyst. While the aim is to maximize the production of Isopropyldichlorosilane, a small amount of Isopropyltrichlorosilane is inevitably produced alongside other chlorosilanes.
Q2: Can you explain the significance of controlling the reaction conditions to minimize Isopropyltrichlorosilane formation?
A2: The research [] emphasizes optimizing reaction parameters to favor Isopropyldichlorosilane production. This includes controlling the ratio of reactants (isopropyl chloride to hydrogen chloride), the size of elemental silicon particles, and the reaction temperature. These factors influence the selectivity of the reaction, impacting the relative amounts of Isopropyldichlorosilane and byproducts like Isopropyltrichlorosilane. Minimizing Isopropyltrichlorosilane formation is desirable for maximizing the yield of the desired product and simplifying the purification process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















